molecular formula C24H31N3O2S B2486478 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide CAS No. 392321-22-1

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide

Cat. No. B2486478
CAS RN: 392321-22-1
M. Wt: 425.59
InChI Key: AEHPWCTVXBRNDJ-UHFFFAOYSA-N
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Description

Adamantane derivatives, including those incorporating the 1,3,4-thiadiazole moiety, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known for their structural uniqueness, which contributes to their stability and interaction with various biological targets.

Synthesis Analysis

The synthesis of adamantane-1,3,4-thiadiazole derivatives typically involves the reaction of adamantane-containing compounds with thiadiazole precursors. For example, synthesis approaches may include the condensation reactions of adamantane-1-carboxylic acid with appropriate amine or hydrazide derivatives in the presence of condensing agents such as phosphorus oxychloride (POCl3) (Kadi et al., 2007).

Molecular Structure Analysis

The molecular structure of adamantane-1,3,4-thiadiazole derivatives has been elucidated through various spectroscopic and crystallographic methods. Quantum Theory of Atoms in Molecules (QTAIM) analysis and Hirshfeld surface analysis have been utilized to characterize intra- and intermolecular interactions, revealing the significance of N–H⋯N hydrogen bonding among other noncovalent interactions (El-Emam et al., 2020).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The study by El-Emam et al. (2020) focused on the synthesis and crystallographic analysis of adamantane-1,3,4-thiadiazole hybrid derivatives. This research provided insights into the nature of noncovalent interactions within these compounds, employing quantum theory and Hirshfeld surface analysis. The findings highlighted the significant roles of hydrogen bonding and other noncovalent interactions in stabilizing the crystal structures of these derivatives (El-Emam et al., 2020).

Antimicrobial and Antiviral Activities

  • Kadi et al. (2010) synthesized new 1-adamantyl-1,3,4-thiadiazole derivatives and tested them for in vitro activities against various bacterial strains and the yeast-like fungus Candida albicans. Some compounds displayed marked activity against gram-positive bacteria, demonstrating the potential antimicrobial applications of such molecules (Kadi et al., 2010).

Antiproliferative and Anti-inflammatory Activities

  • The antiproliferative and anti-inflammatory properties of 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were explored by Khan et al. (2010). These compounds were evaluated against a panel of human cell lines, showcasing their potential in cancer research and inflammation treatment (Khan et al., 2010).

Theoretical Studies and Molecular Docking

  • Al-Wahaibi et al. (2019) conducted theoretical and experimental spectroscopic studies on a compound closely related to the one of interest, providing insights into its molecular structure and electronic properties. The research also included molecular docking studies to assess potential interactions with biological targets, which are crucial for understanding the compound's mechanism of action (Al-Wahaibi et al., 2019).

Antioxidant Properties

  • Djukic et al. (2018) evaluated the antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole, highlighting the potential of such compounds in combating oxidative stress and related diseases. This study sheds light on the broader applications of thiadiazole derivatives in medicinal chemistry (Djukic et al., 2018).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-3-4-9-29-20-7-5-19(6-8-20)21(28)27(2)23-26-25-22(30-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h5-8,16-18H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPWCTVXBRNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide

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